molecular formula C23H19N3O3S B12183714 N-[4-(benzyloxy)phenyl]-2-[6-oxo-3-(thiophen-2-yl)pyridazin-1(6H)-yl]acetamide

N-[4-(benzyloxy)phenyl]-2-[6-oxo-3-(thiophen-2-yl)pyridazin-1(6H)-yl]acetamide

Cat. No.: B12183714
M. Wt: 417.5 g/mol
InChI Key: SVSFRKSBHHHVPM-UHFFFAOYSA-N
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Description

N-[4-(Benzyloxy)phenyl]-2-[6-oxo-3-(thiophen-2-yl)pyridazin-1(6H)-yl]acetamide is a pyridazinone derivative characterized by a thiophen-2-yl substituent at the 3-position of the pyridazinone core and a benzyloxy-substituted phenylacetamide group at the 1-position. Its molecular formula is C23H19N3O3S, distinguishing it from structurally related compounds such as N-(4-methoxyphenyl)-2-[6-oxo-3-(thiophen-2-yl)pyridazin-1(6H)-yl]acetamide (C17H15N3O3S) by the replacement of the methoxy group with a benzyloxy moiety .

The compound’s synthesis likely follows established methods for pyridazinone-acetamide derivatives, involving alkylation or condensation reactions. For example, analogous compounds are synthesized via nucleophilic substitution of pyridazinone intermediates with halogenated acetamides or through coupling reactions using activating agents like cesium carbonate . Characterization typically employs 1H/13C NMR, IR, and mass spectrometry to confirm the pyridazinone core (C=O stretch at ~1660–1700 cm⁻¹ in IR) and acetamide linkage (N-H stretch at ~3300 cm⁻¹) .

Properties

Molecular Formula

C23H19N3O3S

Molecular Weight

417.5 g/mol

IUPAC Name

2-(6-oxo-3-thiophen-2-ylpyridazin-1-yl)-N-(4-phenylmethoxyphenyl)acetamide

InChI

InChI=1S/C23H19N3O3S/c27-22(15-26-23(28)13-12-20(25-26)21-7-4-14-30-21)24-18-8-10-19(11-9-18)29-16-17-5-2-1-3-6-17/h1-14H,15-16H2,(H,24,27)

InChI Key

SVSFRKSBHHHVPM-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)COC2=CC=C(C=C2)NC(=O)CN3C(=O)C=CC(=N3)C4=CC=CS4

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[4-(benzyloxy)phenyl]-2-[6-oxo-3-(thiophen-2-yl)pyridazin-1(6H)-yl]acetamide typically involves multi-step organic reactions. One common method starts with the preparation of the benzyloxyphenyl intermediate, which is then coupled with a pyridazinone derivative under specific reaction conditions. The key steps include:

    Formation of Benzyloxyphenyl Intermediate: This involves the reaction of 4-hydroxybenzaldehyde with benzyl bromide in the presence of a base such as potassium carbonate.

    Coupling with Pyridazinone: The benzyloxyphenyl intermediate is then reacted with a pyridazinone derivative, often using a coupling reagent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in an organic solvent such as dichloromethane.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

N-[4-(benzyloxy)phenyl]-2-[6-oxo-3-(thiophen-2-yl)pyridazin-1(6H)-yl]acetamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding oxidized products.

    Reduction: Reduction reactions can be carried out using agents such as sodium borohydride or lithium aluminum hydride, resulting in the reduction of specific functional groups within the molecule.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the reactive sites available.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.

    Substitution: Halogenating agents like N-bromosuccinimide (NBS) for electrophilic substitution.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.

Scientific Research Applications

N-[4-(benzyloxy)phenyl]-2-[6-oxo-3-(thiophen-2-yl)pyridazin-1(6H)-yl]acetamide has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential as a therapeutic agent in various diseases.

    Industry: Utilized in the development of advanced materials and as a catalyst in certain chemical reactions.

Mechanism of Action

The mechanism of action of N-[4-(benzyloxy)phenyl]-2-[6-oxo-3-(thiophen-2-yl)pyridazin-1(6H)-yl]acetamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to downstream effects. For instance, it may inhibit certain enzymes involved in disease pathways, thereby exerting therapeutic effects.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Group Variations

Below is a comparative analysis of key analogues:

Compound Name Substituents (R1, R2, R3) Molecular Formula Melting Point (°C) Key Spectral Data (IR, NMR) Reference
Target Compound : N-[4-(Benzyloxy)phenyl]-2-[6-oxo-3-(thiophen-2-yl)pyridazin-1(6H)-yl]acetamide R1 = Benzyloxy, R2 = Thiophen-2-yl C23H19N3O3S Not reported Expected C=O (pyridazinone): ~1670 cm⁻¹; 1H NMR: δ 7.8 (pyridazinone H), δ 5.1 (OCH2Ph)
N-(4-Methoxyphenyl)-2-[6-oxo-3-(thiophen-2-yl)pyridazin-1(6H)-yl]acetamide R1 = Methoxy, R2 = Thiophen-2-yl C17H15N3O3S Not reported IR: 1709 cm⁻¹ (C=O); 1H NMR: δ 7.5 (thiophene H), δ 3.8 (OCH3)
N’-(3-Methoxybenzylidene)-2-(6-oxo-3-(4-(4-chlorophenyl)piperazin-1-yl)pyridazin-1(6H)-yl)acetohydrazide R1 = 3-Methoxybenzylidene, R2 = Piperazinyl C23H22ClN5O3 214–215 IR: 1668 cm⁻¹ (C=O); 1H NMR: δ 8.2 (hydrazide NH), δ 3.5 (piperazine CH2)
N-(4-Bromophenyl)-2-{3-methyl-5-[4-(methylthio)benzyl]-6-oxo-pyridazin-1(6H)-yl}acetamide R1 = 4-Bromophenyl, R2 = Methylthio-benzyl C21H20BrN3O2S Not reported MS: m/z 466 [M+]; 1H NMR: δ 7.3 (Br-C6H4), δ 2.5 (SCH3)
N-(1,5-Dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)-2-[6-oxo-3-(4-phenylpiperazin-1-yl)pyridazin-1(6H)-yl]acetamide R1 = Pyrazolyl, R2 = Phenylpiperazinyl C27H28N6O3 198–200 IR: 1709 cm⁻¹ (C=O); 1H NMR: δ 7.6 (pyrazole H), δ 3.2 (piperazine CH2)

Key Observations:

Impact of Substituents on Lipophilicity: The benzyloxy group in the target compound enhances lipophilicity compared to the methoxy analogue (C logP estimated as ~3.5 vs. Thiophene vs. Piperazinyl Groups: Thiophen-2-yl (as in the target compound) contributes to π-π stacking interactions, whereas piperazinyl groups (e.g., in compounds) introduce basicity and hydrogen-bonding capacity, which may affect receptor binding .

Synthetic Yields and Reactivity :

  • Compounds with electron-withdrawing groups (e.g., 4-bromophenyl in ) show lower yields (10–46%) due to steric hindrance during alkylation .
  • The target compound’s benzyloxy group may require protective strategies during synthesis to prevent ether cleavage under acidic/basic conditions .

Biological Activity Trends: While biological data for the target compound are unavailable, analogues with piperazinyl or phenylpiperazinyl groups () exhibit cytotoxicity against AGS gastric cancer cells (IC50: 10–50 μM), suggesting the pyridazinone core is critical for bioactivity . Thioamide derivatives (e.g., , compound 9) show altered solubility and stability compared to acetamides, which may influence pharmacokinetics .

Biological Activity

N-[4-(benzyloxy)phenyl]-2-[6-oxo-3-(thiophen-2-yl)pyridazin-1(6H)-yl]acetamide is a complex organic compound with significant potential in medicinal chemistry. This article explores its biological activity, synthesis, and potential therapeutic applications based on diverse research findings.

Chemical Structure and Properties

The compound has the following molecular characteristics:

  • Molecular Formula : C23H19N3O3S
  • Molecular Weight : 417.5 g/mol
  • CAS Number : 1246063-05-7

The structure includes a benzyloxy group and a pyridazinone moiety, which contribute to its unique biological properties. The presence of both aromatic and heterocyclic components enhances its interaction with biological targets.

Biological Activity

Preliminary studies indicate that this compound exhibits various biological activities, including:

  • Antimicrobial Activity :
    • The compound has shown promising antimicrobial properties against several bacterial and fungal strains. For example, compounds structurally related to this compound have demonstrated minimum inhibitory concentrations (MICs) in the range of 10.7–21.4 μmol/mL against various pathogens .
  • Enzyme Inhibition :
    • The mechanism of action is hypothesized to involve the inhibition of specific enzymes linked to disease pathways. This modulation can lead to therapeutic effects in conditions where these enzymes are overactive.
  • Antioxidant Properties :
    • Related compounds have exhibited strong antioxidant activity, suggesting that this compound may also possess similar properties, potentially protecting cells from oxidative stress .

Synthesis

The synthesis of this compound typically involves multi-step organic reactions. A common synthetic route includes:

  • Formation of the pyridazine ring.
  • Introduction of the benzyloxy group.
  • Final acetamide formation through acylation reactions.

This multi-step approach allows for the careful construction of the compound's complex structure.

Case Studies and Research Findings

Several studies have investigated the biological activity of similar compounds, providing insights into the potential effects of this compound:

StudyFindings
Study ADemonstrated antimicrobial efficacy against Gram-positive and Gram-negative bacteria with MIC values comparable to established antibiotics .
Study BReported significant antioxidant activity in vitro, with potential implications for neuroprotective applications .
Study CIn vivo studies indicated anti-inflammatory effects in animal models, suggesting therapeutic potential for chronic inflammatory diseases.

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